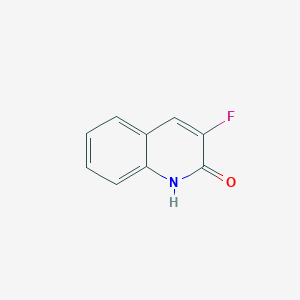

3-Fluoro-2-hidroxiquinolina

Descripción general

Descripción

3-Fluoro-2-hydroxyquinoline, also known as fluoroquinolone, belongs to the class of organic compounds known as hydroquinolones . Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

A variety of synthetic methods have been reported for the synthesis of fluorinated quinolines, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The quinoline ring system, the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature . The presence of a fluorine atom in azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some unique properties .Chemical Reactions Analysis

A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Aplicaciones Científicas De Investigación

Terapéutica y Diagnóstico del Cáncer

El compuesto se ha utilizado en el desarrollo de aplicaciones terapéuticas y de diagnóstico del cáncer multifuncionales (3 en 1) . Las nanopartículas de polifluoreno con hidroxiquinolina se han utilizado para la bioimagen multi-color y la liberación de fármacos para el tratamiento del cáncer . Estas nanopartículas han mostrado increíbles propiedades ópticas y de fluorescencia de doble estado, que se han explorado aún más en la imagen celular multi-color en células cancerosas y normales .

Sistemas de Liberación de Fármacos

Las nanopartículas de polifluoreno fijadas con hidroxiquinolina se han utilizado para fabricar nuevos sistemas de liberación de fármacos . Por ejemplo, se han conjugado con el fármaco anticancerígeno aprobado por la FDA, doxorubicina (DOX), llenando los bolsillos hidrófobos de las nanopartículas poliméricas . Se observó la mayor actividad anticancerígena del sistema de liberación de fármacos en comparación con la del DOX libre en células cancerosas de melanoma de ratón .

Naturaleza Biocompatible

El ensayo de viabilidad celular en varias células normales confirmó la naturaleza biocompatible de las nanopartículas de polifluoreno fijadas con hidroxiquinolina . Esto fue respaldado aún más por un modelo ex vivo . Estas nanopartículas podrían utilizarse eficazmente para aplicaciones biomédicas multifuncionales, ya que son biocompatibles .

Métodos de Síntesis

Se han considerado una variedad de métodos sintéticos que aprovechan reacciones de ciclización y cicloadición, desplazamientos de átomos de halógeno o el grupo diaza, así como fluoraciones directas para la síntesis de quinolinas fluoradas

Direcciones Futuras

There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . This includes the development of drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Propiedades

IUPAC Name |

3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFSUUWVTVDAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454945 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124467-22-7 | |

| Record name | 3-Fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions 3-Fluoro-2-hydroxyquinoline as a differentially changed non-volatile compound (DCnVC) in both naturally processed vs. washed coffee (SC/WC) and honey processed vs. naturally processed coffee (MC/SC). What does this signify about the influence of processing methods on this compound's presence?

A1: The research highlights that the concentration of 3-Fluoro-2-hydroxyquinoline varies significantly depending on the coffee processing method employed []. Its presence as a DCnVC in both SC/WC and MC/SC comparisons suggests that both washing and honey processing, compared to natural processing, lead to measurable differences in the levels of this compound in the final coffee beans. Further research is needed to understand the specific mechanisms behind these observed differences and their potential impact on the final coffee flavor profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)

![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)